molecular formula C8H17NO2 B2947190 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol CAS No. 1353986-92-1

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol

Cat. No.: B2947190
CAS No.: 1353986-92-1
M. Wt: 159.229
InChI Key: UMBKPNYKJPMAPU-UHFFFAOYSA-N
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Description

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol is a pyrrolidine derivative characterized by a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and an ethanol moiety at the nitrogen atom. Pyrrolidine derivatives are widely explored in pharmaceutical and fine chemical industries due to their structural versatility and bioactivity.

Properties

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-7-8-2-3-9(6-8)4-5-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBKPNYKJPMAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol typically involves the reaction of 3-methoxymethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-acetaldehyde or 2-(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid.

    Reduction: Formation of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxymethyl and ethanol groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

(a) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : A pyrrolidine ring with a fluoropyridinyl group at the 1-position and a hydroxymethyl group at the 3-position.
  • Unlike 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol, this compound lacks the ethoxy chain but includes a polar hydroxymethyl group.
(b) 2-(Arylamino)-3-methylbutanoyl pyrrolidin-2-one Analogues
  • Structure : Pyrrolidin-2-one (a lactam) fused with a substituted aryl group and a branched alkyl chain.
  • Key Differences: The lactam ring introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible ethanol chain in the target compound. These analogues are synthesized via reductive amination and coupling reactions .
  • Applications : Demonstrated antimicrobial activity in studies, highlighting the role of aryl and alkyl substituents in modulating bioactivity .

Piperidine Derivatives

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
  • Structure: A six-membered piperidine ring with a methoxy group at the 3-position and an ethanol chain at the nitrogen.
  • Molecular Formula: C₈H₁₇NO₂ (molar mass: 159.23 g/mol) .
  • Key Differences : The piperidine ring increases steric bulk and alters conformational flexibility compared to pyrrolidine. This may influence pharmacokinetic properties like metabolic stability.
  • Applications : Piperidine derivatives are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Pyridine-Containing Analogues

(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol
  • Structure : A pyrazole ring substituted with pyridinyl and p-tolyl groups, along with a hydroxymethyl group.
  • Key Differences : The pyrazole core introduces aromatic heterocyclic properties, distinct from the saturated pyrrolidine ring. This compound’s extended conjugation may enhance UV absorption or fluorescence properties.
  • Applications : Pyridine-pyrazole hybrids are studied for enzyme inhibition and metal coordination .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Core Structure Substituents Molecular Formula Key Applications
This compound Pyrrolidine 3-Methoxymethyl, N-ethanol Likely C₇H₁₅NO₂ Discontinued (Pharma R&D)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine 1-Fluoropyridinyl, 3-hydroxymethyl Not specified Antiviral/Cancer research
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol Piperidine 3-Methoxy, N-ethanol C₈H₁₇NO₂ CNS drug development
(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol Pyrazole 3-Pyridinyl, 1-p-tolyl, 4-hydroxymethyl Not specified Enzyme inhibition studies

Biological Activity

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a methoxymethyl group and a hydroxyl group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Activity Mechanism
Staphylococcus aureusInhibitoryCell membrane disruption
Escherichia coliModerate inhibitionCell wall synthesis interference
Pseudomonas aeruginosaVariable responseUnknown, further studies needed

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, including those associated with breast and lung cancers. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study:
A study on human lung cancer cells (A549) revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The compound was found to induce apoptosis through activation of caspase pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and signaling pathways that are crucial for cell survival and proliferation.

  • Cell Membrane Interaction: The compound's hydrophobic properties allow it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to reduced energy production in cancer cells.
  • Apoptotic Pathway Activation: The compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, promoting programmed cell death.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, along with its biological evaluations:

  • Synthesis: Various synthetic routes have been explored to optimize yield and purity.
  • Biological Evaluation: In vitro assays have demonstrated its potential as an antimicrobial and anticancer agent.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are often synthesized by reacting a pyrrolidine precursor (e.g., 3-hydroxymethyl-pyrrolidine) with methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact regioselectivity and yield. Evidence from similar pyrrolidine syntheses shows that optimized conditions (e.g., 45–50°C in DMSO) reduce side reactions like over-alkylation . Purification via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate successful synthesis?

  • Methodological Answer :
  • NMR : 1^1H NMR should show distinct signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet), methoxymethyl group (δ 3.3 ppm, singlet for OCH₃), and ethanol moiety (δ 1.5–1.7 ppm for CH₂CH₂OH) .
  • FT-IR : Look for O–H stretching (3200–3500 cm⁻¹) and C–O–C ether vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak matching the molecular weight (e.g., [M+H]⁺ at m/z 188.1) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like methoxy group substitution. For example, studies on analogous pyrrolidine derivatives show that electron-withdrawing groups on the pyrrolidine ring increase electrophilicity at the methoxymethyl carbon, favoring SN2 mechanisms . Solvent effects (e.g., DMSO vs. THF) can be simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in NMR data when confirming the stereochemistry of the pyrrolidine ring?

  • Methodological Answer :
  • 2D NMR : Use NOESY or ROESY to detect spatial proximity between protons. For example, cross-peaks between the ethanol CH₂ and pyrrolidine CH₂ groups can confirm the relative configuration .
  • Chiral HPLC : Compare retention times with enantiopure standards. Evidence from similar alcohols (e.g., 1-(4-Methylphenyl)ethanol) shows that chiral columns (e.g., Chiralpak AD-H) effectively separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For example, studies on pyrazolo[3,4-d]pyrimidinyl derivatives used crystallography to validate stereochemical assignments .

Q. How does the methoxymethyl group influence the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Stability studies (e.g., HPLC monitoring under 0.1M HCl or H₂O₂) reveal degradation pathways. The methoxymethyl group is susceptible to acid-catalyzed hydrolysis (forming formaldehyde and 3-hydroxymethyl-pyrrolidine), while the ethanol moiety may oxidize to a ketone under strong oxidative conditions . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life in storage.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. inert) for this compound?

  • Methodological Answer :
  • Assay Validation : Ensure consistent test protocols (e.g., broth microdilution vs. disk diffusion). For example, studies on pyrrole-based alcohols show MIC variations due to solvent choice (DMSO vs. water) .
  • Metabolite Screening : LC-MS/MS can identify degradation products that may falsely indicate bioactivity.
  • Structural analogs : Compare with derivatives (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) to isolate pharmacophoric groups .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Evidence
Confirming stereochemistry2D NMR (NOESY)Cross-peaks between CH₂OH and pyrrolidine
Quantifying oxidative degradationHPLC-UV (C18 column)Retention time: 8.2 min (parent compound)
Purity assessmentChiral HPLCMobile phase: Hexane/Isopropanol (90:10)

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